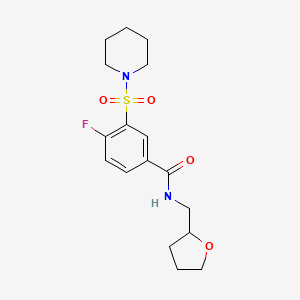
4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide
Vue d'ensemble
Description
4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as FPB, is a chemical compound that has gained significant attention in the field of scientific research. FPB is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide exerts its therapeutic effects by inhibiting the activity of several enzymes and proteins that are involved in the progression of various diseases. For example, this compound has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. Inhibition of PARP-1 has been shown to induce cell death in cancer cells. This compound has also been shown to inhibit the activity of the protein tau, which is involved in the formation of neurofibrillary tangles in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of several diseases, including cardiovascular disease and diabetes. This compound has also been shown to induce cell death in cancer cells and inhibit the formation of neurofibrillary tangles in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is its potent inhibitory effects on several enzymes and proteins that are involved in the progression of various diseases. This makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide. One of the potential areas of research is the development of novel delivery systems that can enhance the solubility and bioavailability of this compound. Another potential area of research is the identification of new targets for this compound, which can expand its therapeutic applications. Additionally, the efficacy and safety of this compound in preclinical and clinical trials need to be further investigated to determine its potential for clinical use.
Applications De Recherche Scientifique
4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have potent inhibitory effects on several enzymes and proteins that are involved in the progression of cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of several other diseases, including cardiovascular disease and diabetes.
Propriétés
IUPAC Name |
4-fluoro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4S/c18-15-7-6-13(17(21)19-12-14-5-4-10-24-14)11-16(15)25(22,23)20-8-2-1-3-9-20/h6-7,11,14H,1-5,8-10,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLKDUWSPNWLHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3CCCO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


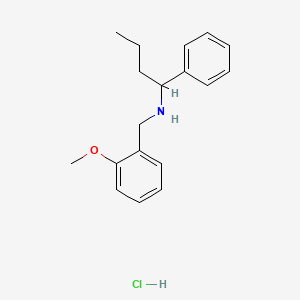
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4446982.png)
![1-(2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide](/img/structure/B4446988.png)
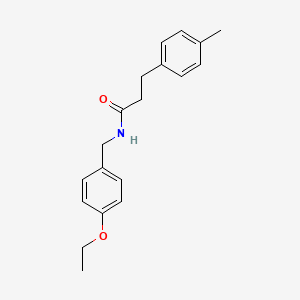
![1-{3-[(1,1-dimethyl-2-propen-1-yl)oxy]-2-hydroxypropyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4447021.png)
![N-(2-fluorophenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4447025.png)
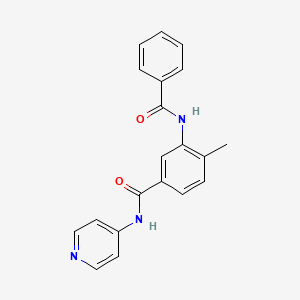
![2-[(6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4447034.png)
![2-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B4447040.png)
![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4447045.png)
![N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine](/img/structure/B4447060.png)
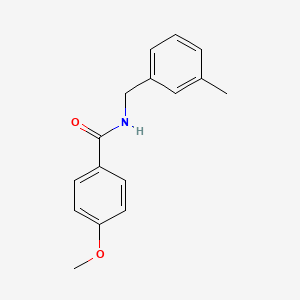

![{[5-(2,4-dichlorophenyl)-2-furyl]methyl}(pyridin-2-ylmethyl)amine hydrochloride](/img/structure/B4447088.png)
